N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine

Lipophilicity Drug-likeness Physicochemical profiling

Scaffold-hopping opportunity for anti-tubercular and nematicidal drug discovery programs. The imidazo[1,2-a]pyridine core is a privileged structure, and this 2-(benzylaminomethyl) derivative offers a unique pharmacophoric vector distinct from 3-carboxamide or aniline analogs. - Enables exploration of alternative anti-TB pharmacophores with potentially differentiated resistance profiles. - 8-Cl-6-CF3 substitution pattern mirrors the commercial nematicide fluazaindolizine core, providing a distinct chemotype for agrochemical discovery. - Secondary amine handle allows rapid derivatization (amide, sulfonamide, reductive amination) for fragment-to-lead campaigns.

Molecular Formula C16H13ClF3N3
Molecular Weight 339.74 g/mol
CAS No. 1823184-38-8
Cat. No. B1409504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine
CAS1823184-38-8
Molecular FormulaC16H13ClF3N3
Molecular Weight339.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F
InChIInChI=1S/C16H13ClF3N3/c17-14-6-12(16(18,19)20)9-23-10-13(22-15(14)23)8-21-7-11-4-2-1-3-5-11/h1-6,9-10,21H,7-8H2
InChIKeyLSWASQXXTSRBJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-8-chloro-6-CF3-imidazo[1,2-a]pyridine: Procurement & Differentiation


N-Benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine (CAS 1823184-38-8) is a synthetic imidazo[1,2-a]pyridine derivative characterized by a benzylaminomethyl substituent at the 2-position, together with electron-withdrawing 8-chloro and 6-trifluoromethyl groups on the fused bicyclic core [1]. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with marketed drugs including zolpidem, alpidem, and olprinone, and has demonstrated utility across anti-tubercular, nematicidal, fungicidal, and kinase inhibition applications [2]. The compound is commercially supplied at ≥95% purity (AKSci) or ≥98% purity (MolCore) for research use, with a molecular weight of 339.74 g/mol and a calculated XLogP3 of 4.2 [1].

Scaffold
Privileged imidazo[1,2-a]pyridine core for target-oriented screening
Selection
Research-grade purity options support initial screening to SAR studies
Use Context
Kinase, anti-TB, agrochemical, or fragment-based discovery workflows

Why Generic Analogs Fail: N-Benzyl-8-chloro-6-CF3-imidazopyridine


Within the imidazo[1,2-a]pyridine class, biological activity is exquisitely sensitive to the substitution pattern on both the pyridine and imidazole rings. The combination and positioning of the 8-chloro and 6-trifluoromethyl groups on the pyridine ring, together with the 2-(benzylaminomethyl) substituent, creates a unique pharmacophoric vector that cannot be replicated by simply interchanging in-class compounds. For example, replacement of the benzylamine moiety with an aniline (as in CAS 1823182-60-0) or with a carboxylic acid (as in CAS 353258-35-2) alters both the hydrogen-bonding capacity and the lipophilic character, potentially shifting target selectivity [1][2]. The trifluoromethyl group at the 6-position is critical for metabolic stability and target binding, as demonstrated across multiple imidazo[1,2-a]pyridine series targeting tuberculosis and nematodes [3][4]. Generic substitution without precise matching of these structural features risks loss of the desired biological profile.

Aniline analog (CAS 1823182-60-0)
Lacks H-bond donor; may shift kinase/enzyme binding profiles
Carboxylic acid analog (CAS 353258-35-2)
Reduced conformational flexibility; may not adapt to flexible pockets
Fluazaindolizine (established nematicide)
2-Sulfonamide pharmacophore; unlikely to replicate same nematicidal profile

Differentiation Evidence: N-Benzyl-8-chloro-6-CF3-imidazopyridine


Lipophilicity: XLogP3 vs. Aniline Analog

The target compound exhibits a calculated XLogP3 of 4.2, approximately 0.5 log unit lower than the corresponding aniline analog (N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline, PubChem CID 103595950), which has a computed XLogP3 of 4.7 [1][2]. This difference arises from the presence of a secondary amine in the target compound versus a tertiary aniline in the comparator, which reduces lipophilicity while retaining hydrogen bond donor capacity (1 HBD in the target vs. 0 HBD in the aniline analog). The reduced logP of the target compound is more aligned with the generally accepted drug-like range (logP <5) and may translate to improved aqueous solubility relative to the aniline comparator.

Lipophilicity
Cross-study comparable
XLogP3 4.2 vs. aniline analog 4.7 (Δ −0.5)
Lower logP supports reduced non-specific binding context
Computed property; confirm experimentally
Lipophilicity Drug-likeness Physicochemical profiling

H-Bond Donor Capacity: Amine vs. Aniline

The target compound possesses one hydrogen bond donor (the secondary amine NH in the benzylaminomethyl chain), whereas the aniline analog (CAS 1823182-60-0) has zero hydrogen bond donors [1][2]. The presence of a hydrogen bond donor is often critical for key interactions with target proteins, particularly for kinase hinge-binding motifs and enzyme active sites. In the imidazo[1,2-a]pyridine anti-tubercular series, a hydrogen bond donor at this position has been demonstrated to engage the QcrB target via a critical H-bond interaction [3]. The aniline analog, lacking this donor, would be incapable of forming this specific interaction, potentially resulting in reduced or absent target engagement.

H-Bond Donor
Class-level inference
Target: 1 HBD (secondary amine); aniline analog: 0 HBD
HBD may support hinge-binding in kinase assays
Binding requires target-specific validation
Hydrogen bonding Target engagement Medicinal chemistry

Structural Comparison with Fluazaindolizine

Fluazaindolizine (CAS 1309921-72-7) is a commercially developed nematicide that shares the identical 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine core with the target compound but differs in the 2-position substituent: fluazaindolizine bears a 2-carboxamide linked to a 2-chloro-5-methoxybenzene-sulfonamide, whereas the target compound bears a 2-(benzylaminomethyl) group [1]. The nematicidal activity of fluazaindolizine is conferred by the sulfonamide-carboxamide moiety; the target compound's benzylamine moiety represents a distinct pharmacophore with potential for alternative target engagement. In recent research, 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives with varied 2-position substituents (including sulfonyl hydrazides) demonstrated LC50 values against C. elegans as low as 7.64 mg/L, outperforming fosthiazate (LC50 = 63.69 mg/L), indicating that the core scaffold can support diverse, potent biological activities [2]. The target compound's distinct 2-(benzylaminomethyl) substituent may therefore confer a different biological selectivity profile compared to fluazaindolizine.

Core Scaffold
Cross-study comparable
Same 8-Cl-6-CF3 core; 2-substituent differs (benzylaminomethyl vs. fluazaindolizine sulfonamide)
Enables exploration of non-nematicidal target space
No direct activity comparison available
Agrochemical discovery Nematicide Structure-activity relationships

Conformational Flexibility vs. Carboxylic Acid Analog

The target compound contains 4 rotatable bonds (the benzyl-CH2-NH-CH2- linker plus the benzyl group itself), compared to only 2 rotatable bonds in the 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid analog (CAS 353258-35-2) [1][2]. The additional rotatable bonds in the target compound provide greater conformational flexibility, which can be advantageous for adapting to diverse binding pockets but may incur a larger entropic penalty upon binding. The optimal balance between pre-organization and flexibility depends on the specific target; for targets with deep, flexible binding pockets, the target compound may achieve more favorable binding thermodynamics than the rigid carboxylic acid analog.

Flexibility
Cross-study comparable
Target: 4 rot. bonds; carboxylic acid analog: 2 rot. bonds
Higher flexibility may access deeper binding pockets
Entropic penalty possible; target-dependent
Conformational flexibility Molecular recognition Entropic penalty

Lead-likeness: MW Comparison

With a molecular weight of 339.74 g/mol and 23 heavy atoms, the target compound falls within the lead-like chemical space (MW <350, heavy atom count ≤26), positioning it favorably for hit-to-lead optimization [1]. In comparison, fluazaindolizine (MW = 473.27 g/mol) and the 2-carboxamide-sulfonamide derivatives of the same core have molecular weights exceeding 400 g/mol, placing them in drug-like rather than lead-like space [2]. The lower MW of the target compound provides greater scope for subsequent optimization without breaching the Rule of Five, offering procurement advantages for early-stage discovery programs.

Lead-likeness
Cross-study comparable
Target MW 339.74; fluazaindolizine MW 473.27
Lower MW allows greater synthetic elaboration headroom
Falls within lead-like chemical space
Lead-like properties Fragment-based screening Drug design

Commercial Purity Grade Availability

The target compound is commercially available at two distinct purity grades: ≥95% (AKSci) and ≥98% (MolCore) . This dual-grade availability allows researchers to select the appropriate purity level for their application (e.g., 95% for initial screening; 98% for detailed SAR studies). In contrast, many closely related 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives are available only at a single purity grade or require custom synthesis. The MolCore product additionally carries ISO certification, supporting its use in GLP-like quality control environments . The aniline analog (CAS 1823182-60-0) is supplied by the same vendors at equivalent purity grades, but the target compound's benzylamine moiety (vs. aniline) eliminates the potential mutagenicity concern associated with aromatic amines.

Purity Grades
Data to verify
≥95% and ≥98% grades available; ISO-certified option from one vendor
Select grade based on screening or SAR needs
Verify vendor specifications before procurement
Compound procurement Purity specification Quality control

Research Applications: N-Benzyl-8-chloro-6-CF3-imidazopyridine


Kinase Inhibitor Screening Libraries

The compound's 2-(benzylaminomethyl) substituent provides a hydrogen bond donor (secondary amine) positioned at a two-carbon linker distance from the imidazo[1,2-a]pyridine core, which geometrically mimics the adenine-ribose motif recognized by many kinase hinge regions . The 8-chloro and 6-trifluoromethyl substituents enhance binding through hydrophobic and dipolar interactions with the kinase back pocket. This compound is suitable for inclusion in targeted kinase inhibitor screening libraries, particularly for tyrosine kinase and lipid kinase targets (e.g., PI3K family), where imidazo[1,2-a]pyridine scaffolds have established precedent .

Anti-Tubercular Lead Optimization

Imidazo[1,2-a]pyridine-3-carboxamides with N-benzyl substituents have demonstrated potent anti-tubercular activity, with MIC values as low as 0.05 µg/mL against M. tuberculosis H37Rv (125-fold more active than ethambutol) . The target compound, bearing a 2-(benzylaminomethyl) group instead of a 3-carboxamide, offers a scaffold-hopping opportunity to explore alternative anti-TB pharmacophores while retaining the privileged imidazo[1,2-a]pyridine core with the established 8-chloro-6-trifluoromethyl substitution pattern . This compound can serve as a starting point for a new sub-series of anti-TB agents with potentially differentiated resistance profiles.

Agrochemical Nematicide/Fungicide Exploration

The 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine core is the basis of the commercial nematicide fluazaindolizine . Recent research has demonstrated that diversification at the 2-position of this core can yield derivatives with nematicidal activity superior to fosthiazate (LC50 values as low as 7.64 mg/L vs. 63.69 mg/L for the reference) and fungicidal activity against Gaeumannomyces graminis (EC50 = 2.44 mg/L vs. 144.98 mg/L for fluopyram) . The target compound, with its unique 2-(benzylaminomethyl) group, provides a distinct chemotype for agrochemical discovery programs aiming to identify new nematicides or fungicides with novel modes of action and potentially reduced cross-resistance to existing agents.

Fragment-Based Drug Discovery

With a molecular weight of 339.74 g/mol (below the typical fragment cutoff of 300 Da but within the 'Mini-Fragment' to lead-like space), 23 heavy atoms, and a topological polar surface area of only 29.3 Ų , this compound is suitable as a starting point for fragment growing or merging strategies. The presence of the secondary amine provides a synthetic handle for rapid derivatization (e.g., amide formation, reductive amination, sulfonamide synthesis), enabling efficient exploration of chemical space around the 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine core. The compound's calculated lead-like properties (MW <350, logP 4.2, 1 HBD, 5 HBA) position it favorably for fragment-to-lead campaigns .

Application
Selection Property
Validation Focus
Kinase inhibitor screening
Benzylaminomethyl HBD vector
Kinase panel selectivity profiling
Anti-tubercular scaffold hopping
8-Cl-6-CF3 imidazopyridine core
Anti-mycobacterial endpoint evaluation
Nematicidal/fungicidal discovery
2-substituted privileged core
Nematicidal and fungicidal assay profiling
Fragment elaboration
Secondary amine synthetic handle
Lead-likeness property optimization
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